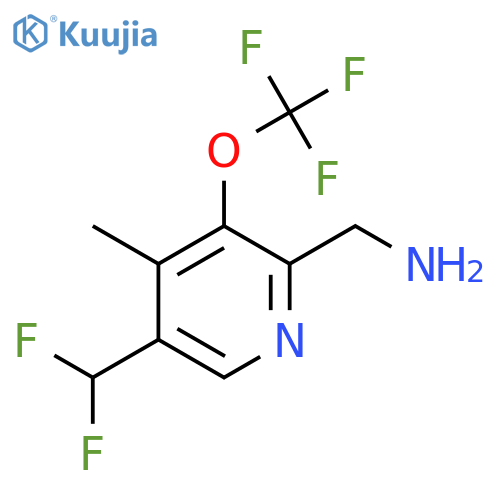Cas no 1806774-36-6 (2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine)

1806774-36-6 structure
商品名:2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine
CAS番号:1806774-36-6
MF:C9H9F5N2O
メガワット:256.172579526901
CID:4843055
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H9F5N2O/c1-4-5(8(10)11)3-16-6(2-15)7(4)17-9(12,13)14/h3,8H,2,15H2,1H3
- InChIKey: KRWNUTLTRCLUDJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CN)C(=C1C)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.1
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082441-1g |
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine |
1806774-36-6 | 97% | 1g |
$1,445.30 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1806774-36-6 (2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
